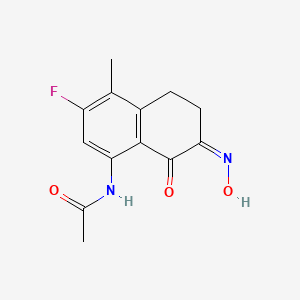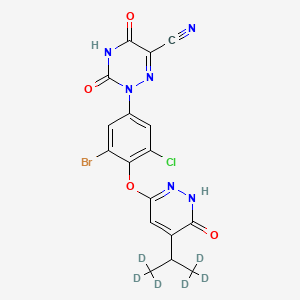
Tyk2-IN-15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyk2-IN-15 is a selective inhibitor of tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. This compound has shown significant potential in the treatment of various inflammatory and autoimmune diseases due to its ability to modulate cytokine signaling pathways .
準備方法
The synthesis of Tyk2-IN-15 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
化学反応の分析
Tyk2-IN-15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
科学的研究の応用
Tyk2-IN-15 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of Tyk2 in various biochemical pathways.
Biology: It helps in understanding the signaling mechanisms of cytokines and their impact on immune cell functions.
Medicine: this compound is being investigated for its therapeutic potential in treating diseases like psoriasis, psoriatic arthritis, and lupus.
Industry: It is used in the development of new drugs targeting Tyk2 for various inflammatory and autoimmune conditions
作用機序
Tyk2-IN-15 exerts its effects by selectively inhibiting the activity of tyrosine kinase 2. This inhibition prevents the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins, which are crucial for cytokine signaling. By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines and modulates immune responses .
類似化合物との比較
Tyk2-IN-15 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
Deucravacitinib: An allosteric inhibitor of Tyk2 that binds to the regulatory domain, offering high selectivity and a favorable safety profile.
Brepocitinib: Another Tyk2 inhibitor that targets the catalytic domain, used in the treatment of autoimmune diseases.
Ropsacitinib: A Tyk2 inhibitor in clinical development, known for its efficacy in treating inflammatory conditions. This compound stands out due to its specific binding affinity and the ability to modulate Tyk2 activity without affecting other JAK family members.
特性
分子式 |
C21H25F2N7O |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
N-[1-[6-(1,1-difluoroethyl)pyridin-2-yl]-3-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyrazolo[4,3-c]pyridin-6-yl]acetamide |
InChI |
InChI=1S/C21H25F2N7O/c1-13(31)25-18-10-16-15(11-24-18)20(29-9-8-14(12-29)28(3)4)27-30(16)19-7-5-6-17(26-19)21(2,22)23/h5-7,10-11,14H,8-9,12H2,1-4H3,(H,24,25,31)/t14-/m0/s1 |
InChIキー |
SHXNXFHILLKMAK-AWEZNQCLSA-N |
異性体SMILES |
CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CC[C@@H](C3)N(C)C)C4=CC=CC(=N4)C(C)(F)F |
正規SMILES |
CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)N(C)C)C4=CC=CC(=N4)C(C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione](/img/structure/B15136217.png)





![[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15136248.png)

![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)



![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)
